5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine
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Overview
Description
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C7H7ClF2N2O2S and a molecular weight of 256.6575 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine typically involves the introduction of chlorodifluoromethanesulfonyl and N-methyl groups into a pyridine ring. One common method involves the reaction of 5-chloropyridin-2-amine with chlorodifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in cellular and molecular biology.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the chlorodifluoromethanesulfonyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
2-amino-5-fluoro-4-methylpyridine: Another similar compound with a different substitution pattern, used in various chemical and biological applications.
Uniqueness
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is unique due to the presence of both chlorodifluoromethanesulfonyl and N-methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClF2N2O2S |
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Molecular Weight |
256.66 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]sulfonyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C7H7ClF2N2O2S/c1-11-6-3-2-5(4-12-6)15(13,14)7(8,9)10/h2-4H,1H3,(H,11,12) |
InChI Key |
HXWXULLHMCIAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Origin of Product |
United States |
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